molecular formula C16H14N2O2S B12611321 5-Amino-N-phenylnaphthalene-1-sulfonamide CAS No. 648898-99-1

5-Amino-N-phenylnaphthalene-1-sulfonamide

Katalognummer: B12611321
CAS-Nummer: 648898-99-1
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: MBRYOBDLKPJWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-phenylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of an amino group, a phenyl group, and a sulfonamide group attached to a naphthalene ring. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-phenylnaphthalene-1-sulfonamide typically involves the reaction of 5-aminonaphthalene-1-sulfonic acid with aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a sulfonamide bond between the amino group of aniline and the sulfonic acid group of 5-aminonaphthalene-1-sulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-phenylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The sulfonamide group can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides. These products have various applications in different fields, including pharmaceuticals and dyes .

Wissenschaftliche Forschungsanwendungen

5-Amino-N-phenylnaphthalene-1-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-N-phenylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Aminonaphthalene-1-sulfonic acid: A precursor in the synthesis of 5-Amino-N-phenylnaphthalene-1-sulfonamide.

    4-Aminonaphthalene-1-sulfonic acid: Another sulfonamide derivative with similar properties.

    2-Aminonaphthalene-1-sulfonic acid: Used in the synthesis of various dyes and pigments.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit bacterial enzymes makes it a valuable compound in the development of new antibiotics. Additionally, its stability and reactivity make it suitable for industrial applications, particularly in the production of dyes and pigments .

Eigenschaften

CAS-Nummer

648898-99-1

Molekularformel

C16H14N2O2S

Molekulargewicht

298.4 g/mol

IUPAC-Name

5-amino-N-phenylnaphthalene-1-sulfonamide

InChI

InChI=1S/C16H14N2O2S/c17-15-10-4-9-14-13(15)8-5-11-16(14)21(19,20)18-12-6-2-1-3-7-12/h1-11,18H,17H2

InChI-Schlüssel

MBRYOBDLKPJWCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.